molecular formula C10H14Br2N4O2 B6439943 tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate CAS No. 2548993-50-4

tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

Cat. No.: B6439943
CAS No.: 2548993-50-4
M. Wt: 382.05 g/mol
InChI Key: NVHBNXWTKDKSIE-UHFFFAOYSA-N
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Description

tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with two bromine atoms at positions 4 and 5, fused to an azetidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. The electron-withdrawing bromine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira), while the strained azetidine ring contributes to conformational rigidity, a desirable trait in drug design . The Boc group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization of other reactive sites .

Properties

IUPAC Name

tert-butyl 3-(4,5-dibromotriazol-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2N4O2/c1-10(2,3)18-9(17)15-4-6(5-15)16-13-7(11)8(12)14-16/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHBNXWTKDKSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2N=C(C(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Triazole Ring:

    Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the dibromo substituents.

    Azetidine Ring Formation: The azetidine ring can be formed through a ring-closing reaction involving an appropriate precursor.

    Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The dibromo substituents on the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products:

    Substituted Triazoles: Depending on the nucleophile used, various substituted triazole derivatives can be obtained.

    Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Drug Development: The unique structural features of the compound make it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The dibromo-triazole moiety may play a key role in binding to these targets, while the azetidine ring and tert-butyl ester group contribute to the overall molecular stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate can be contextualized by comparing it to analogous azetidine and triazole derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Features Applications/Reactivity Reference CAS/ID
This compound 4,5-Dibromo-1,2,3-triazole; Boc-protected High halogen density for cross-coupling; rigid azetidine core Drug discovery, polymer chemistry Not explicitly stated
tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate Cyanomethyl group; Boc-protected Nitrile functionality for further derivatization (e.g., reduction to amine) Intermediate for bioactive molecule synthesis CAS: 497160-14-2
tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Aminomethyl and fluorine substituents Enhanced metabolic stability; polar functional groups CNS-targeting pharmaceuticals CAS: 1083181-23-0
tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate 2-Oxoethyl group; Boc-protected Ketone moiety for conjugation or cyclization Peptidomimetic synthesis CAS: 497160-14-2
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluorine and hydroxymethyl groups Dual polarity for solubility modulation Prodrug development CAS: 1126650-66-5

Key Observations:

Halogenation vs. Functionalization : Unlike fluorinated or nitrile-bearing analogs (e.g., CAS: 1083181-23-0 or 497160-14-2), the dibromo-triazole derivative exhibits unique reactivity for metal-catalyzed cross-coupling, enabling late-stage diversification .

Boc Protection Strategy : The Boc group is a common feature across these compounds, underscoring its utility in azetidine chemistry for nitrogen protection and orthogonal deprotection .

Stability and Reactivity:

  • The dibromo-triazole moiety is susceptible to nucleophilic aromatic substitution, enabling substitution with amines or thiols.
  • Fluorinated analogs (e.g., CAS: 1126650-66-5) exhibit greater metabolic stability but lack the dibromo-triazole’s versatility in cross-coupling .

Structural Characterization:

Crystallographic studies using programs like SHELXL () are critical for confirming the stereochemistry and regioselectivity of such compounds, particularly given the azetidine ring’s conformational constraints .

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